Product packaging for 2-(4-Fluoro-3-trifluoromethylphenyl)phenol(Cat. No.:CAS No. 1261900-30-4)

2-(4-Fluoro-3-trifluoromethylphenyl)phenol

Cat. No.: B6370566
CAS No.: 1261900-30-4
M. Wt: 256.19 g/mol
InChI Key: XQRPTSKSUDSLTJ-UHFFFAOYSA-N
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Description

Contextual Significance of Fluorine and Trifluoromethyl Moieties in Aromatic Systems

The introduction of fluorine and fluorine-containing groups, such as the trifluoromethyl (CF₃) group, into aromatic systems is a cornerstone of modern medicinal and materials chemistry. google.comsigmaaldrich.com Fluorine, being the most electronegative element, imparts profound changes to a molecule's physical, chemical, and biological properties when it replaces a hydrogen atom. google.com These changes can include alterations in electron distribution, which affects the acidity (pKa) and basicity of nearby functional groups, and can enhance metabolic stability by blocking sites susceptible to enzymatic oxidation, such as by cytochrome P450. google.comchemicalbook.com

Overview of Phenolic Biphenyl (B1667301) Scaffolds as Versatile Building Blocks in Organic Synthesis

The biphenyl scaffold, consisting of two connected phenyl rings, is a privileged structure found in a wide array of important molecules, including natural products, therapeutic agents, and advanced materials. acs.org When one of the rings bears a hydroxyl (-OH) group, forming a phenolic biphenyl (or hydroxybiphenyl), the scaffold gains additional functionality, making it an exceptionally versatile building block in organic synthesis. acs.orgchemicalbook.com

Phenolic biphenyls serve as crucial intermediates in the construction of more complex molecular frameworks. The hydroxyl group can act as a handle for further chemical transformations, a directing group in aromatic substitution reactions, or a key site for hydrogen bonding interactions in supramolecular assemblies and ligand-receptor binding. innospk.comchemicalbook.com The synthesis of these scaffolds is a topic of significant research, with methods like Suzuki-Miyaura coupling being prominent. chemicalbook.com Furthermore, the rotational axis between the two phenyl rings can give rise to a form of stereoisomerism known as atropisomerism, which is of high interest in the design of chiral ligands and asymmetric catalysts. innospk.comtcichemicals.com The inherent versatility and structural significance of phenolic biphenyls cement their status as foundational components in synthetic chemistry. acs.orgchemicalbook.com

Research Imperatives and Current Landscape for 2-(4-Fluoro-3-trifluoromethylphenyl)phenol

While extensive research exists for fluorinated compounds and phenolic biphenyls individually, public domain literature specifically detailing the synthesis, properties, and applications of this compound is limited. Its close positional isomers, such as 4-fluoro-3-trifluoromethylphenol, are documented as useful intermediates in the synthesis of agrochemicals and pharmaceuticals. google.com For instance, 4-fluoro-3-trifluoromethylphenol is a known precursor for herbicidal compounds. google.com

The research imperatives for this compound can be inferred from its unique combination of structural motifs. The molecule combines:

A phenolic biphenyl core , suggesting its potential as a precursor for complex ligands, polymers, or biologically active molecules. acs.org

A 2-hydroxybiphenyl structure , which could facilitate intramolecular hydrogen bonding, influencing its conformation and properties.

A 4-fluoro and 3-trifluoromethyl substitution pattern on one of the phenyl rings, a combination known to enhance metabolic stability and lipophilicity. chemimpex.com

Given these features, this compound represents a compelling, albeit underexplored, target for synthesis. Its structure suggests potential utility as a key intermediate in medicinal chemistry for developing new therapeutic agents where the specific spatial arrangement and electronic properties of the fluorinated ring are critical for target engagement. In materials science, it could serve as a monomer for high-performance polymers with tailored thermal and electronic properties. The primary research imperative is therefore the development of an efficient synthetic route to access this compound, which would enable a thorough investigation of its properties and unlock its potential applications.

Compound Data

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₈F₄O
Molecular Weight 272.20 g/mol
IUPAC Name 2-(4-Fluoro-3-(trifluoromethyl)phenyl)phenol
Predicted XlogP 4.6
Predicted Hydrogen Bond Donor Count 1
Predicted Hydrogen Bond Acceptor Count 5
Predicted Rotatable Bond Count 2

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8F4O B6370566 2-(4-Fluoro-3-trifluoromethylphenyl)phenol CAS No. 1261900-30-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4O/c14-11-6-5-8(7-10(11)13(15,16)17)9-3-1-2-4-12(9)18/h1-7,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRPTSKSUDSLTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683611
Record name 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261900-30-4
Record name [1,1′-Biphenyl]-2-ol, 4′-fluoro-3′-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261900-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Analysis of 2 4 Fluoro 3 Trifluoromethylphenyl Phenol

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its chemical structure. An experimental Raman spectrum of 2-(4-Fluoro-3-trifluoromethylphenyl)phenol would be expected to exhibit a series of characteristic peaks corresponding to the vibrations of its constituent functional groups.

A detailed analysis would involve the assignment of these peaks to specific vibrational modes. Based on studies of related biphenyl (B1667301) derivatives and substituted phenols, key Raman shifts would be anticipated for the following vibrations:

Aromatic C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Aromatic C=C Stretching: Strong bands are expected between 1400 cm⁻¹ and 1650 cm⁻¹. The substitution pattern on both phenyl rings would influence the exact position and intensity of these peaks.

C-F Stretching: The carbon-fluorine bond would give rise to a characteristic band, generally found in the 1000-1400 cm⁻¹ range.

C-CF₃ Stretching: The trifluoromethyl group has strong, characteristic vibrations, often appearing in the 1100-1350 cm⁻¹ region.

Phenolic C-O Stretching and O-H Bending: These vibrations would be expected in the 1200-1400 cm⁻¹ range.

Inter-ring C-C Stretching: The stretching vibration of the bond connecting the two phenyl rings is a characteristic feature of biphenyl compounds and would likely appear in the 1250-1300 cm⁻¹ region.

Table 1: Hypothetical Raman Spectroscopy Data for this compound

Raman Shift (cm⁻¹)Vibrational Mode Assignment
Data not availableAromatic C-H stretch
Data not availableAromatic C=C stretch
Data not availableC-F stretch
Data not availableCF₃ symmetric stretch
Data not availableInter-ring C-C stretch
Data not availablePhenolic C-O stretch

Note: The table above is for illustrative purposes only, as no experimental or computational Raman data for this compound has been found in the reviewed literature.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption spectrum would be dominated by π → π* transitions within the aromatic rings. The substitution pattern, including the fluorine, trifluoromethyl, and hydroxyl groups, would be expected to cause a shift in the absorption maxima (λmax) compared to unsubstituted biphenyl.

Photoluminescence spectroscopy, which measures the emission of light from an excited electronic state, would reveal the compound's fluorescent properties. The emission spectrum would provide data on the emission maximum (λem) and the quantum yield (Φf), which is a measure of the efficiency of the fluorescence process. The nature and position of the substituents would play a crucial role in determining the luminescent behavior of the molecule.

Table 2: Hypothetical Electronic Spectroscopy Data for this compound

Spectroscopic ParameterValue
UV-Vis Absorption
Absorption Maximum (λmax)Data not available
Molar Absorptivity (ε)Data not available
Photoluminescence
Emission Maximum (λem)Data not available
Fluorescence Quantum Yield (Φf)Data not available
Excited-State Lifetime (τ)Data not available

Note: This table is a template for the type of data that would be presented. Specific values are not available in the current scientific literature.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. A successful crystallographic analysis of this compound would provide precise data on bond lengths, bond angles, and torsion angles. A key structural parameter for biphenyl compounds is the dihedral angle between the two phenyl rings, which is influenced by steric hindrance from the substituents.

Furthermore, the analysis would reveal the crystal packing arrangement, detailing the intermolecular interactions such as hydrogen bonding (involving the phenolic hydroxyl group) and halogen bonding (involving the fluorine atom) that govern the supramolecular architecture.

Table 3: Hypothetical X-ray Crystallography Data for this compound

Crystallographic ParameterValue
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Dihedral Angle (Phenyl-Phenyl) Data not available
Key Bond Lengths (Å)
C-FData not available
C-CF₃Data not available
C-O (phenol)Data not available

Note: The data in this table are placeholders, as no crystal structure for this compound has been reported.

Computational and Theoretical Chemistry Studies of 2 4 Fluoro 3 Trifluoromethylphenyl Phenol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electronic nature of a molecule. These theoretical methods provide insights that are complementary to experimental data.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a standard computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. nih.govajchem-a.com For a molecule like 2-(4-Fluoro-3-trifluoromethylphenyl)phenol, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would be employed to determine theoretical bond lengths, bond angles, and dihedral angles. nih.gov The optimized geometry corresponds to the lowest energy conformation on the potential energy surface.

Following geometry optimization, vibrational analysis is typically performed. This calculation predicts the frequencies of molecular vibrations (stretching, bending, and torsional modes), which correspond to the peaks observed in an infrared (IR) and Raman spectrum. This theoretical spectrum can be compared with experimental data to confirm the structure of the synthesized compound. ajchem-a.comajchem-a.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps) and Electronic Transitions

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.govajchem-a.com A smaller energy gap generally implies higher reactivity. nih.gov

Analysis of the HOMO and LUMO energy levels helps in understanding electronic transitions. The absorption of light with energy equal to the HOMO-LUMO gap can excite an electron from the HOMO to the LUMO, often corresponding to a π–π* transition in aromatic systems. nih.gov

Molecular Electrostatic Potential (MEP) and Natural Bonding Orbital (NBO) Charge Analysis

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It helps to identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. ajchem-a.comnih.gov On an MEP map, negative potential (often colored red or yellow) indicates electron-rich areas, while positive potential (blue) signifies electron-deficient areas.

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs, giving insight into intramolecular interactions and charge transfer events. It calculates the "natural" atomic charges on each atom, offering a more refined view of the electronic structure than simpler methods.

Investigation of Substituent Effects and Intramolecular Interactions

The properties and reactivity of the core biphenyl (B1667301) phenol (B47542) structure are significantly modified by its substituents.

Role of Fluorine and Trifluoromethyl Groups in Electronic Distribution and Reactivity Modulation

The fluorine (–F) and trifluoromethyl (–CF3) groups are potent electron-withdrawing substituents that significantly influence a molecule's electronic properties. The –F atom exerts a strong inductive withdrawing effect due to its high electronegativity, but it can also donate electron density through a resonance effect. libretexts.org The –CF3 group is a powerful inductive electron-withdrawing group with a negligible resonance component. rsc.org

Conformational Analysis and Rotational Energy Barriers

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, a key conformational feature is the dihedral angle between the two phenyl rings. nih.gov Computational methods can be used to calculate the energy profile as this bond rotates, identifying the most stable conformation and the energy barriers to rotation between different conformers. nih.gov The size and electronic nature of the substituents (–OH, –F, and –CF3) would create steric hindrance and electronic repulsion, influencing both the preferred dihedral angle and the height of the rotational energy barrier.

Analysis of Intramolecular Hydrogen Bonding Networks

The unique stereoelectronic properties of this compound, arising from the juxtaposition of a hydroxyl group on one phenyl ring and fluorine and trifluoromethyl substituents on the adjacent ring, create a platform for complex intramolecular interactions. Computational chemistry provides powerful tools to investigate these non-covalent interactions, particularly the potential for intramolecular hydrogen bonding, which can significantly influence the molecule's conformational preference, stability, and reactivity.

The primary intramolecular hydrogen bond (IMHB) of interest in this molecule is the O-H···F interaction between the phenolic hydroxyl group and the fluorine atom at the 4-position of the neighboring ring. The existence and strength of hydrogen bonds involving organically bound fluorine as an acceptor have been a subject of considerable scientific discussion. researchgate.netrsc.org While fluorine is highly electronegative, its capacity as a hydrogen bond acceptor is generally considered weak compared to oxygen or nitrogen. nih.govnih.gov However, in specific structural contexts, such as the pre-organized geometry of a biphenyl scaffold, these interactions can be significant.

Theoretical calculations, particularly using Density Functional Theory (DFT), are employed to probe for evidence of such bonds. mdpi.com Methodologies like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are essential for characterizing these interactions. researchgate.netmdpi.com

QTAIM analysis identifies bond critical points (BCPs) between the hydroxyl hydrogen and the fluorine atom. The presence of a BCP, along with specific values for the electron density (ρ) and its Laplacian (∇²ρ) at that point, provides evidence for a bonding interaction.

NBO analysis quantifies the stabilization energy associated with the delocalization of electrons from a fluorine lone pair (nF) to the antibonding orbital of the O-H bond (σ*OH). This interaction energy (E(2)) is a direct measure of the hydrogen bond strength.

Studies on related flexible fluorohydrins have demonstrated that O-H···F IMHBs can be detected and quantified, with their strength being highly dependent on the molecular conformation and substitution pattern. nih.gov For this compound, computational models would likely predict a twisted conformation to alleviate steric hindrance, with a specific dihedral angle between the phenyl rings that optimizes the H···F distance and O-H···F angle. This geometry is crucial, as studies show that near-linear bond angles (approaching 180°) are indicative of a stronger interaction. rsc.org The electron-withdrawing nature of the trifluoromethyl group can further modulate the electron density on the aromatic system, influencing the hydrogen bond accepting capability of the adjacent fluorine atom.

The table below illustrates the type of data generated from QTAIM and NBO analyses for the predicted most stable conformer of this compound, which would be indicative of an intramolecular hydrogen bond.

InteractionParameterCalculated ValueIndication
O-H···Fd(H···F) Distance (Å)2.0 - 2.2Distance is less than the sum of van der Waals radii.
∠(O-H···F) Angle (°)140 - 160Indicates directionality of the interaction.
NBO E(2) Stabilization Energy (kcal/mol)0.5 - 2.5Quantifies the strength of the charge-transfer interaction.

Thermodynamic Properties and Reaction Energetics from Computational Models

Computational models are indispensable for determining the thermodynamic properties of molecules like this compound, providing insights into its stability, feasibility of formation, and reaction energetics without the need for extensive experimental calorimetry. DFT calculations are a cornerstone of this approach, enabling the prediction of key thermodynamic quantities. mdpi.com

By performing geometry optimization and frequency calculations, typically using functionals like B3LYP with a suitable basis set such as 6-311+G(d,p), fundamental thermodynamic data can be obtained. acs.orgnih.gov These calculations yield the electronic energy, zero-point vibrational energy (ZPVE), and thermal corrections to enthalpy and entropy.

Key thermodynamic properties calculated include:

Standard Enthalpy of Formation (ΔH°f): Represents the heat change when one mole of the compound is formed from its constituent elements in their standard states. It is a crucial measure of the compound's intrinsic stability.

Standard Gibbs Free Energy of Formation (ΔG°f): Combines enthalpy and entropy to determine the spontaneity of the compound's formation under standard conditions. A negative value indicates a spontaneous process.

Entropy (S°): Measures the degree of molecular disorder or randomness.

The following table presents hypothetical thermodynamic data for this compound as would be derived from DFT calculations at a standard temperature of 298.15 K.

Thermodynamic PropertySymbolHypothetical Calculated Value
Standard Enthalpy of FormationΔH°f-235.5 kcal/mol
Standard Gibbs Free Energy of FormationΔG°f-205.8 kcal/mol
Standard Entropy105.2 cal/mol·K
Heat CapacityC°p65.7 cal/mol·K

Simulation of Spectroscopic Data and Validation with Experimental Results

The synergy between computational modeling and experimental spectroscopy is a powerful paradigm for structural elucidation. For this compound, theoretical calculations can simulate various spectra, which, when compared with experimental data, provide unambiguous validation of the molecular structure. researchgate.net

The process begins with a geometry optimization of the molecule's ground state using DFT methods. nih.govajchem-a.com Following this, specific calculations are performed to predict different types of spectra:

Infrared (IR) Spectroscopy: Vibrational frequency calculations are performed on the optimized geometry. researchgate.net The resulting frequencies and their corresponding intensities simulate the IR spectrum. Because theoretical methods often overestimate vibrational frequencies due to the harmonic approximation, the calculated values are typically multiplied by a scaling factor (e.g., ~0.96) to improve agreement with experimental results. nih.govresearchgate.net This comparison helps assign specific absorption bands to particular vibrational modes, such as O-H, C-F, and C=C stretching. ajchem-a.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating isotropic shielding constants, which are then converted into chemical shifts (δ) by referencing against a standard like tetramethylsilane (B1202638) (TMS). nih.gov Comparing calculated ¹H, ¹³C, and ¹⁹F NMR chemical shifts with experimental data is a highly effective method for structure verification. mdpi.comyoutube.com The accuracy of the prediction is often assessed using the mean absolute deviation (MAD) between the computed and experimental values. youtube.com

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to various excited states. researchgate.netmdpi.com These transition energies and their corresponding oscillator strengths are used to simulate the UV-Vis absorption spectrum, predicting the maximum absorption wavelengths (λmax). rsc.orgnih.gov Solvation effects can be included in the model to better replicate experimental conditions. mdpi.com

The tables below provide an illustrative comparison between hypothetical experimental data and the corresponding simulated values for this compound.

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated (Scaled) Frequency (cm⁻¹)Assignment
ν(O-H)35503558Hydroxyl stretch (H-bonded)
ν(C=C)16101615Aromatic ring stretch
ν(C-F)12801275Aryl-F stretch
ν(CF₃)11351140Symmetric CF₃ stretch
Carbon AtomExperimental δ (ppm)Calculated δ (ppm)Deviation (ppm)
C-OH154.2155.0+0.8
C-F159.5 (d, J=250 Hz)160.1+0.6
C-CF₃128.8 (q, J=32 Hz)129.3+0.5
-CF₃124.1 (q, J=272 Hz)124.9+0.8
TransitionExperimental λmax (nm)Calculated λmax (nm)Primary Orbital Contribution
π → π278281HOMO → LUMO
π → π215212HOMO-1 → LUMO

Applications of 2 4 Fluoro 3 Trifluoromethylphenyl Phenol in Advanced Chemical Synthesis and Materials Science

Utilization as a Key Intermediate in Complex Organic Synthesis

The reactivity of the phenolic hydroxyl group, combined with the electronic effects of the fluorine and trifluoromethyl substituents, makes 2-(4-fluoro-3-trifluoromethylphenyl)phenol a versatile intermediate in organic synthesis.

While direct and extensive research on the use of this compound as a precursor for a wide array of heteroaromatic and polycyclic compounds is not broadly documented in readily available literature, its structural motifs are found in various complex molecules. The synthesis of furopyrrole derivatives, for instance, has been accomplished starting from related trifluoromethylphenyl compounds. researchgate.net For example, methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate has been synthesized and used as a starting point for further chemical transformations. researchgate.net This suggests the potential of appropriately substituted phenols to serve as precursors in the construction of fused heterocyclic systems. General synthetic strategies for heteroaromatic compounds, such as those involving the reaction of phenols with other reagents to form rings, could theoretically be applied to this compound. acs.orgnih.gov

The synthesis of polycyclic aromatic hydrocarbons (PAHs) often involves cyclization reactions. core.ac.ukresearchgate.net While specific examples starting from this compound are not prominent, the broader field of fluoroaromatic chemistry has demonstrated the synthesis of various fluorinated PAHs. semanticscholar.org

The application of this compound and its isomers as intermediates in the synthesis of biologically active molecules is more clearly established. The trifluoromethyl group is a common feature in many modern pharmaceuticals and agrochemicals due to its ability to enhance properties such as metabolic stability and binding affinity. jelsciences.com

In the field of agrochemicals, 4-fluoro-3-trifluoromethylphenol is a known intermediate for the synthesis of herbicides. google.com For instance, it is a starting material for the production of N-benzyl-2-(4-fluoro-3-trifluoromethylphenoxy)butanoic acid amide, a compound with herbicidal activity. google.com The synthesis involves the reaction of the phenol (B47542) with an appropriate reagent to form an ether linkage.

The following table provides an overview of related fluorinated phenols and their applications as intermediates.

Compound NameApplication as Intermediate
4-FluorophenolSynthesis of insecticides, gastrointestinal drugs, and antiviral drugs. volsenchem.com
4-Fluoro-3-nitrophenolDevelopment of new fluorine-containing antibiotics, fluorobenzene (B45895) salicylates, insecticides, and liquid crystal materials. volsenchem.com
3-Amino-4-fluorophenolSynthesis of liquid crystal compounds, pharmaceutical compounds, and pesticide compounds. volsenchem.com
4-Fluoro-2,3-dimethylphenolUsed as a pesticide intermediate, in liquid crystals, and as an active pharma intermediate. industryarc.com

Role in Functional Materials Development

The incorporation of fluorine atoms into organic materials can significantly influence their physical and chemical properties, such as thermal stability, solubility, and electronic characteristics. This has led to the exploration of fluorinated compounds, including phenols, in the development of advanced functional materials.

Hyperbranched polymers are a class of macromolecules with highly branched, three-dimensional structures that exhibit unique properties like low viscosity and high solubility. rsc.orgnih.gov The synthesis of hyperbranched polymers often involves the polymerization of ABx-type monomers. While the direct incorporation of this compound into such polymer architectures is not explicitly detailed in the available literature, the general principles of hyperbranched polymer synthesis could potentially accommodate such a monomer. The phenolic hydroxyl group could serve as the 'A' functionality, while the aromatic ring could be modified to contain two 'B' reactive sites.

Fluorinated compounds are crucial components in modern liquid crystal displays (LCDs) due to their ability to modify dielectric anisotropy and other key properties of the liquid crystal mixture. researchgate.netnih.gov The presence of fluorine can influence the molecular dipole moment, which is a critical factor for the performance of LCDs. researchgate.net While specific use of this compound in commercial LCDs is not documented, the general importance of fluorinated phenols in this field is well-recognized. ustc.edu.cn

In the realm of organic light-emitting diodes (OLEDs), the design of new materials is essential for improving efficiency and stability. There is no direct evidence in the searched literature to suggest the specific use of this compound in OLED applications.

The introduction of fluorine into polycyclic aromatic hydrocarbons (PAHs), which are a class of organic semiconductors, can modulate their electronic properties, such as the HOMO-LUMO energy gap. core.ac.uk This tuning of electronic levels is critical for designing efficient organic electronic devices. However, the specific application of this compound in the synthesis of organic semiconductors or molecular wires has not been found in the reviewed literature.

Considerations in Catalysis and Ligand Design

The unique structural characteristics of this compound, a fluorinated biphenyl (B1667301) derivative, make it a molecule of significant interest in the fields of catalysis and ligand design. The interplay between its biphenyl backbone, the strategically placed hydroxyl group, and the powerful electron-withdrawing fluorine and trifluoromethyl substituents provides a framework for the development of highly specialized catalysts. The design of ligands and catalysts based on this scaffold is influenced by several key factors, including electronic effects, steric properties, and the potential for hemilabile coordination.

The introduction of fluorine and trifluoromethyl (CF3) groups into organic molecules can profoundly alter their chemical and physical properties. nih.gov The CF3 group, for instance, is known for its high electronegativity, comparable to that of chlorine, and its steric footprint is similar to that of an isopropyl group. nih.gov These characteristics are pivotal in the design of catalysts, as they can enhance metabolic stability, lipophilicity, and binding affinity to target substrates. nih.gov

In the context of catalysis, fluorinated biphenyl compounds are recognized for their utility in various chemical transformations. nih.gov The development of catalysts for incorporating fluorine and trifluoromethyl groups into complex molecules is an active area of research, driven by the desirable properties these moieties impart to pharmaceuticals and materials. nih.govresearchgate.net The design of ligands based on molecules like this compound leverages these intrinsic properties to fine-tune the catalytic activity and selectivity of metal complexes.

The phenolic hydroxyl group in this compound introduces another layer of functionality. This group can act as a hemilabile ligand, where the oxygen atom can coordinate to a metal center and then dissociate to open up a coordination site for a substrate during a catalytic cycle. Alternatively, deprotonation of the hydroxyl group creates a phenoxide, which can form a strong, covalent bond with a metal, thereby anchoring the ligand to the catalytic center.

The biphenyl structure itself provides a rigid yet conformationally adjustable backbone. This can be particularly advantageous in asymmetric catalysis, where the controlled spatial arrangement of substituents around a metal center is crucial for achieving high enantioselectivity. The substitution pattern on the biphenyl rings of this compound, with its fluorine and trifluoromethyl groups, creates a specific chiral environment that can be exploited in the design of stereoselective catalysts.

The following data tables summarize the key structural features of this compound and their potential implications for catalysis and ligand design, based on established principles in organometallic chemistry and catalyst development.

Table 1: Structural Features and Their Influence on Catalytic Properties

Structural FeatureExpected Electronic EffectExpected Steric EffectPotential Role in Catalysis
Trifluoromethyl (-CF3) Group Strong electron-withdrawingModerate to high steric bulkModulates the electron density of the metal center, influencing reactivity and stability. Can create a specific pocket around the active site, enhancing selectivity. nih.gov
Fluorine (-F) Atom Strong electron-withdrawingMinimal steric hindranceFine-tunes the electronic properties of the ligand and catalyst. Can participate in non-covalent interactions with substrates. nih.gov
Phenolic Hydroxyl (-OH) Group Electron-donating (as phenoxide)Minimal steric hindranceCan act as a hemilabile coordinating group or form a strong anionic ligand upon deprotonation, anchoring the catalyst.
Biphenyl Backbone π-system can interact with metal d-orbitalsProvides a rigid and tunable scaffoldOffers a platform for creating a chiral environment, potentially leading to high enantioselectivity in asymmetric catalysis.

Table 2: Potential Catalytic Applications of Ligands Derived from this compound

Potential Catalytic ReactionRationale
Cross-Coupling Reactions (e.g., Suzuki, Heck) The electron-withdrawing groups can stabilize the catalyst and promote reductive elimination, a key step in many cross-coupling cycles. nih.gov
Asymmetric Hydrogenation The chiral environment created by the substituted biphenyl backbone could be used to induce enantioselectivity in the reduction of prochiral substrates.
Hydroformylation The electronic properties of the ligand can influence the regioselectivity (linear vs. branched aldehyde) of the reaction. nih.gov
Fluorination and Trifluoromethylation Reactions The inherent stability of the fluorinated ligand makes it suitable for use in reactions that involve reactive fluorine or trifluoromethyl sources. researchgate.netmdpi.comresearchgate.net

Emerging Research Frontiers and Methodological Advancements for 2 4 Fluoro 3 Trifluoromethylphenyl Phenol

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of biaryl compounds, the structural class to which 2-(4-Fluoro-3-trifluoromethylphenyl)phenol belongs, has traditionally relied on palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. While highly effective, these methods often involve the use of organic solvents and catalysts that pose environmental and economic challenges. Modern research is intensely focused on developing greener alternatives.

A significant advancement in this area is the use of micellar catalysis , where reactions are performed in water. acs.orgcolab.wsresearchgate.net Surfactants form nanosized micelles that act as reactors, solubilizing the organic starting materials and the catalyst, thereby allowing the reaction to proceed efficiently in an aqueous medium. acs.orgresearchgate.net This approach drastically reduces the reliance on volatile organic compounds (VOCs) as solvents. Research has demonstrated that Suzuki-Miyaura couplings can be achieved with parts-per-million (ppm) levels of a palladium catalyst in water, sometimes at room temperature. nih.gov

Another green approach is the use of bio-renewable solvents. For instance, the solvent Cyrene™ (dihydrolevoglucosenone), which is derived from cellulose, has been successfully used in palladium-catalyzed homocoupling reactions to create bipyridines. dntb.gov.ua Such solvents offer a more sustainable lifecycle compared to traditional petrochemical-based solvents.

The principles of these green chemistry approaches are directly applicable to the synthesis of this compound. A hypothetical green synthesis could involve the Suzuki-Miyaura coupling of a boronic acid derivative with a phenol (B47542) derivative, as outlined in the table below.

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Biaryls

FeatureTraditional ApproachGreen Chemistry Approach
Solvent Toluene, Dioxane, THFWater, Bio-renewable solvents (e.g., Cyrene™)
Catalyst Loading High (mol %)Low (ppm levels)
Energy Input Often requires heatingCan often be performed at room temperature
Reaction Medium Homogeneous organic phaseAqueous micellar system

Furthermore, research into Ullmann-type reactions, another method for biaryl synthesis, is exploring the use of water as a solvent and microwave-assisted catalysis to reduce reaction times and energy consumption. dntb.gov.ua

Advanced Automation and High-Throughput Experimentation in Compound Discovery

Should this compound or its derivatives be investigated for biological activity, for instance as protein kinase inhibitors, advanced automation and high-throughput screening (HTS) would be central to the discovery process. cytion.com Protein kinases are a major class of drug targets, and HTS allows for the rapid testing of thousands to millions of compounds. bmglabtech.comresearchgate.net

The process typically involves the use of multi-well plates (e.g., 384-well format) where the biological assay is performed. bmglabtech.com Robotic systems handle the precise dispensing of reagents, the compound to be tested, the target enzyme (such as a kinase), and the necessary substrates. The readout of the assay is often a change in fluorescence or luminescence.

A common HTS method for kinase inhibitors is the detection of adenosine (B11128) diphosphate (B83284) (ADP), a universal product of kinase activity. bmglabtech.comnih.gov Several commercial kits, such as ADP-Glo and ADP Hunter, are based on enzymatic reactions that convert ADP into a detectable light or fluorescence signal. bmglabtech.comresearchgate.netnih.gov The intensity of the signal is proportional to the enzyme's activity, and a decrease in signal in the presence of a test compound indicates inhibition.

Table 2: Key Technologies in High-Throughput Screening for Kinase Inhibitors

TechnologyPrincipleAdvantages
ADP Detection Assays Measures the universal kinase reaction product, ADP, often via a coupled enzyme reaction leading to a fluorescent or luminescent signal. bmglabtech.comnih.govGeneric for all kinases, avoids use of radioactive materials, robust and reproducible. bmglabtech.com
Fluorescent Biosensors Genetically encoded or synthetic sensors that change their fluorescence properties upon phosphorylation by a kinase. researchgate.netCan be used in living cells to monitor kinase activity in a more biologically relevant context. researchgate.net
Label-Free Detection Technologies like photonic crystal biosensors that detect changes in physical properties (e.g., mass or refractive index) upon substrate phosphorylation. researchgate.netEliminates the need for labels (fluorescent or radioactive), providing a direct measure of the reaction.

These automated HTS platforms are essential for identifying initial "hits" from large compound libraries, which can then be further optimized.

Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing the design of new molecules. For a compound like this compound, these computational tools can be applied in several ways.

Firstly, ML models can predict a wide range of physicochemical and biological properties before a compound is ever synthesized. By training on large datasets of known molecules, these models can estimate properties such as solubility, toxicity, metabolic stability, and binding affinity to a specific biological target. This allows chemists to prioritize which derivatives of a lead compound are most promising, saving significant time and resources.

Secondly, AI is being used for de novo drug design. Generative models can design entirely new molecules that are optimized for a specific set of desired properties. For instance, an AI could be tasked to design derivatives of this compound that are predicted to have high affinity for a particular kinase's ATP binding pocket while also having good drug-like properties.

The fluorinated nature of this compound is particularly relevant, as fluorine substitution is a common strategy in medicinal chemistry to modulate properties like metabolic stability and binding affinity. ML models specifically trained on datasets of organofluorine compounds can provide more accurate predictions for such molecules.

Interdisciplinary Research with Material Science and Engineering for Novel Applications

The unique electronic properties conferred by fluorine and trifluoromethyl groups make compounds like this compound interesting candidates for applications in material science. Interdisciplinary research bridging organic chemistry with material science and engineering could unlock novel uses for this and related molecules.

Fluorinated biaryls are known to be building blocks for advanced materials. Their incorporation into polymers can lead to materials with desirable properties such as high thermal stability, chemical resistance, and specific optical or electronic characteristics. For example, fluorinated polyimides are used in the aerospace and electronics industries for their high performance.

Furthermore, the photophysical properties of biaryl compounds can be tuned by substitution. It is plausible that this compound or its derivatives could exhibit interesting fluorescence or phosphorescence, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, or as fluorescent probes in biological imaging. Research in this area would involve synthesizing the compound and its derivatives and then collaborating with material scientists and physicists to characterize their solid-state properties, such as their performance in electronic devices or their responsiveness to external stimuli.

Q & A

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer: Optimize catalytic asymmetric synthesis using chiral ligands (e.g., BINAP). Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Implement continuous-flow reactors to enhance reproducibility and reduce side reactions .

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